molecular formula C13H9Cl2NO2 B2545308 (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 15341-92-1

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2545308
CAS No.: 15341-92-1
M. Wt: 282.12
InChI Key: AHCIFPMXTAEUMX-GQCTYLIASA-N
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Description

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a furan ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichloroaniline and furan-2-carbaldehyde.

    Formation of Enamine: The 3,4-dichloroaniline is reacted with furan-2-carbaldehyde in the presence of a base such as pyridine to form the corresponding enamine.

    Amidation: The enamine is then subjected to amidation using an appropriate acylating agent, such as acetic anhydride, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enamide linkage can be reduced to form the corresponding amide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amide.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The dichlorophenyl group and furan ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. Detailed studies on its molecular pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3,4-dichlorophenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.

    (2E)-N-(3,4-dichlorophenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

(2E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(E)-N-(3,4-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-5-3-9(8-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCIFPMXTAEUMX-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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